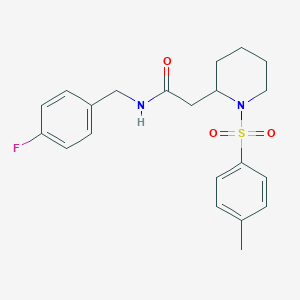

![molecular formula C18H21N3O3S B2934562 N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide CAS No. 876522-44-0](/img/structure/B2934562.png)

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

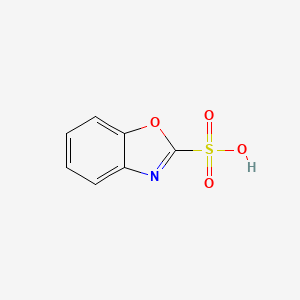

“N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and a sulfonylphenyl group.

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The molecular formula of the compound is C18H21N3O3S and its molecular weight is 359.44.科学的研究の応用

Spirocyclic Dihydropyridines Synthesis

Spirocyclic dihydropyridines, with potential drug-like features, can be synthesized via electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides. This process, triggered by pyridine acylation, leads to the formation of spirocyclic heterocycles, leveraging compounds akin to N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide (Senczyszyn, Brice, & Clayden, 2013).

Polyamide Synthesis from Pyridine Derivatives

A novel series of polyamides can be synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, showcasing the versatility of pyridine derivatives in polymer chemistry. This synthesis approach produces polymers with pyridyl moieties in the main chain, highlighting the adaptability of such compounds for creating new materials with inherent high viscosities and promising thermal properties (Faghihi & Mozaffari, 2008).

Metal-Catalyzed Coupling Applications

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide derivatives act as powerful ligands in metal-catalyzed coupling reactions. For instance, they enable the Cu-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts, offering a pathway to synthesizing pharmaceutically important (hetero)aryl methylsulfones. This application underscores the compound's role in facilitating novel synthetic routes in organic chemistry (Ma et al., 2017).

Poly(arylene ether sulfone amide) Synthesis

The versatility of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide derivatives extends to the synthesis of poly(arylene ether sulfone amide)s. By employing different diamines and dicarboxylic acids, polymers can be tailored with specific properties, including solubility in polar solvents and enhanced thermal stability, indicating their potential for high-performance materials (Hsiao & Huang, 1997).

Pyridine-Based Polyamides for Heavy Metal Ion Adsorption

Polyamides and polythioamides with pendent chlorobenzylidine rings derived from pyridine-based compounds demonstrate significant potential in heavy metal ion adsorption. Their effectiveness in removing ions such as Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions highlights their applicability in environmental remediation and water purification technologies (Ravikumar et al., 2011).

将来の方向性

作用機序

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

特性

IUPAC Name |

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-14-8-12-21(13-9-14)25(23,24)17-4-2-16(3-5-17)20-18(22)15-6-10-19-11-7-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZFTATUJJQOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

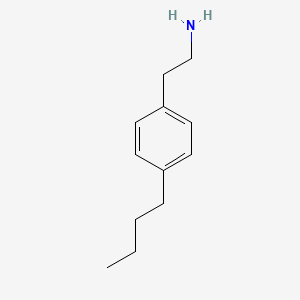

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

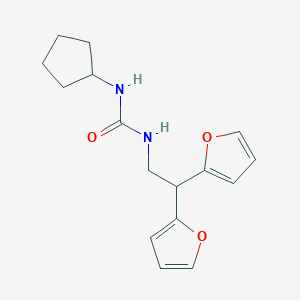

![3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934490.png)

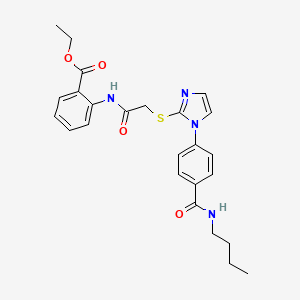

![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)

![N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2934497.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2934500.png)

![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)